N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide
Description
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide is a synthetic small molecule featuring three key structural motifs:
- Quinazoline core: A bicyclic aromatic heterocycle known for its role in kinase inhibition and anticancer activity.
- Azetidine ring: A four-membered nitrogen-containing ring that enhances conformational rigidity and bioavailability.
- Methanesulfonamide group: A sulfonamide substituent that improves solubility and target binding via hydrogen-bonding interactions.
The azetidine and sulfonamide moieties are recurrent features in bioactive molecules, suggesting similar pharmacological relevance .
Properties
IUPAC Name |
N-methyl-N-[(1-quinazolin-4-ylazetidin-3-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-17(21(2,19)20)7-11-8-18(9-11)14-12-5-3-4-6-13(12)15-10-16-14/h3-6,10-11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAABZQIJKXCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide typically involves multiple steps, starting with the formation of the quinazoline core. This can be achieved through various methods, including the decarboxylation of 2-carboxy derivatives or the Niementowski synthesis, which involves the reaction of anthranilic acid with amides . The azetidine ring can be introduced via cyclization reactions, often using metal-catalyzed approaches .
Industrial Production Methods
Industrial production of such complex molecules often employs transition metal-catalyzed reactions due to their efficiency and selectivity. Methods such as C-H activation and cascade reactions are commonly used to construct the quinazoline scaffold
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of reduced quinazoline derivatives.
Scientific Research Applications
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit various enzymes and receptors, thereby modulating biological pathways. For instance, it can inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Structural Comparison of Azetidine-Containing Derivatives
Azetidine rings are critical for modulating pharmacokinetic properties. Key analogs include:
Key Observations :
- The four-membered azetidine ring in the target compound likely enhances binding affinity compared to larger rings (e.g., pyrrolidine in ) due to reduced conformational flexibility .
- Replacement of quinazoline with thieno[3,2-d]pyrimidine () or triazolo-pyridazine () alters target specificity, as quinazoline derivatives are prominent in EGFR kinase inhibition .
Key Observations :
Heterocyclic Core Variations
The quinazoline core distinguishes the target compound from other heterocyclic systems:
Key Observations :
- Quinazoline’s planar structure facilitates π-π stacking in kinase active sites, whereas non-aromatic cores (e.g., azetidine in ) rely on hydrogen bonding .
- Selenazole-containing analogs () exhibit unique redox-modulating properties but lack the sulfonamide functionality of the target compound .
Biological Activity
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinazolinone moiety, which is known for its diverse biological properties, including anticancer, antibacterial, and enzyme inhibition activities.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a quinazolin-4-yl group linked to an azetidin-3-yl group, with a methanesulfonamide functional group that may influence its biological interactions.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, quinazolinone-based hybrids have shown IC50 values ranging from 0.36 to 40.90 µM against the MDA-MB-231 breast cancer cell line, demonstrating promising anticancer potential .
Table 1: Anticancer Activity of Quinazoline Derivatives
Antibacterial Activity
The sulfonamide group in the compound suggests potential antibacterial properties. Studies have shown that similar sulfonamide-linked quinazolinone derivatives possess notable antibacterial effects. For instance, compounds with this structural motif have been reported to inhibit bacterial growth effectively against various strains .
Table 2: Antibacterial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 µg/mL | |
| Compound D | S. aureus | 16 µg/mL |
Enzyme Inhibition
This compound may also act as an inhibitor for various enzymes involved in disease processes. For instance, quinazoline derivatives have been documented to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme relevant in diabetes management, with some derivatives showing IC50 values as low as 0.76 nM .
Case Studies
A study conducted by Kumar et al. synthesized several quinazoline-sulfonamide hybrids and evaluated their biological activities. Among these, specific compounds demonstrated enhanced activity against cancer cell lines and showed potential for further development as therapeutic agents .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinazoline formation | o-Phenylenediamine, 1,2-diketone, HCl | 65–75 |
| Azetidine cyclization | 1,4-Diketone, NaBH4, MeOH | 60–70 |
| Sulfonylation | CH3SO2Cl, Et3N, DCM, RT | 80–85 |
Advanced: How can researchers resolve discrepancies in biological activity data across studies for sulfonamide derivatives?
Answer:
Discrepancies often arise from:
Purity variations : HPLC analysis (>95% purity threshold) is critical; impurities >5% can alter IC50 values by 30% .
Assay conditions : Standardize protocols (e.g., cell lines, serum concentrations).
Orthogonal validation : Use surface plasmon resonance (SPR) and enzymatic assays to cross-validate target engagement .
Dose-response curves : Compare potency metrics (IC50/EC50) under identical conditions.
Example: A 2025 study demonstrated that N-methyl derivatives showed 40% higher metabolic stability than unmethylated analogs in microsomal assays, resolving earlier discrepancies in half-life data .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Core techniques include:
NMR spectroscopy :
- 1H NMR : Azetidine protons (δ 3.5–4.2 ppm) and quinazoline aromatic signals (δ 7.8–8.5 ppm) .
- 13C NMR : Sulfonamide carbonyl (δ 165–170 ppm).
HRMS : Molecular ion peak ([M+H]+) at m/z 375.1243.
HPLC-UV : Purity assessment (λ = 254 nm, >95% purity) .
X-ray crystallography : SHELXL refinement for absolute configuration determination .
Advanced: What strategies enhance metabolic stability of azetidine-containing sulfonamides?
Answer:
Structural modifications :
- Introduce electron-withdrawing groups (e.g., -CF3) at quinazoline C4 to reduce CYP450 oxidation .
- N-Methylation of azetidine nitrogen improves stability by 40% .
Deuterium incorporation : At metabolically labile C-H bonds, increasing t1/2 by 2.3× in microsomes .
Computational modeling : Molecular docking with CYP3A4 identifies susceptible sites for modification .
Basic: How is crystallographic data for this compound refined using SHELX software?
Answer:
SHELXL is used for small-molecule refinement:
Data input : High-resolution (<1.0 Å) diffraction data.
Parameterization : Anisotropic displacement parameters for non-H atoms.
Validation : R1 < 5% and wR2 < 10% thresholds .
Twinned data : SHELXL handles pseudo-merohedral twinning via HKLF5 format .
Example: A 2025 study resolved disorder in the azetidine ring using SHELXL’s PART instruction, achieving a final R1 of 3.2% .
Advanced: How do substituent variations on the quinazoline ring affect structure-activity relationships (SAR)?
Answer:
- C2 Methylation : Increases lipophilicity (logP +0.5) but reduces solubility by 30% .
- C4 Electron-withdrawing groups : Enhance target binding (e.g., kinase inhibition) by 2× via dipole interactions .
- Azetidine N-substitution : N-Methyl improves metabolic stability, while bulkier groups (e.g., cyclopropyl) reduce bioavailability .
Q. Table 2: SAR Trends for Quinazoline Derivatives
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| C2 | Methyl | ↑ Lipophilicity, ↓ solubility |
| C4 | -CF3 | ↑ Target affinity (2×) |
| Azetidine N | Cyclopropyl | ↓ Bioavailability |
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
Kinase inhibition assays : Use recombinant kinases (e.g., EGFR) with ADP-Glo™ detection .
Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116).
Solubility : Shake-flask method in PBS (pH 7.4) .
Note: IC50 values should be normalized to positive controls (e.g., staurosporine for kinases).
Advanced: How can researchers address low yields in azetidine cyclization steps?
Answer:
Catalyst optimization : Use Pd(OAc)2 with ligands (e.g., XPhos) to improve regioselectivity .
Solvent effects : Switch from DMF to THF to reduce side reactions.
Temperature control : Maintain 0–5°C during NaBH4 addition to prevent over-reduction .
Basic: What computational tools predict the pharmacokinetic properties of this compound?
Answer:
ADMET Prediction : SwissADME for logP, bioavailability radar .
CYP450 metabolism : Schrödinger’s QikProp for oxidation sites.
Solubility : COSMO-RS for aqueous solubility estimation .
Advanced: How does protonation state affect sulfonamide reactivity in biological systems?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
